molecular formula C19H13Br3N2O2 B11557289 N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11557289
M. Wt: 541.0 g/mol
InChI Key: ATHZDXIKNDWVQH-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a tribromophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step reaction process. One common synthetic route includes the condensation of naphthalen-2-ylmethylidene with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then refluxed for several hours, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The tribromophenoxy group in the compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by modulating the rotation of the N–N single bond in the acetohydrazide group, which results in changes in fluorescence properties. This mechanism is particularly useful in the detection of hypochlorite and other reactive species in biological and chemical systems .

Comparison with Similar Compounds

N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H13Br3N2O2

Molecular Weight

541.0 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C19H13Br3N2O2/c20-15-8-16(21)19(17(22)9-15)26-11-18(25)24-23-10-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2,(H,24,25)/b23-10+

InChI Key

ATHZDXIKNDWVQH-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.